
N-(piperidin-2-ylmethyl)isoquinolin-1-amine
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Overview
Description
N-(piperidin-2-ylmethyl)isoquinolin-1-amine is a compound that features a piperidine ring attached to an isoquinoline moiety via a methylene bridge. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)isoquinolin-1-amine typically involves the reaction of isoquinoline with piperidine derivatives under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . Another approach utilizes a catalyst-free synthesis involving N-hetaryl ureas and alcohols, which is considered environmentally friendly and yields high purity products .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-2-ylmethyl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(piperidin-2-ylmethyl)isoquinolin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine moiety is known to enhance its binding affinity to these targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with significant anticancer activity.
Matrine: A natural piperidine alkaloid with various pharmacological effects.
Uniqueness
N-(piperidin-2-ylmethyl)isoquinolin-1-amine is unique due to its specific structural combination of a piperidine ring and an isoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)isoquinolin-1-amine |
InChI |
InChI=1S/C15H19N3/c1-2-7-14-12(5-1)8-10-17-15(14)18-11-13-6-3-4-9-16-13/h1-2,5,7-8,10,13,16H,3-4,6,9,11H2,(H,17,18) |
InChI Key |
LSAKDUXIJAVNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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